L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine
Description
L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine is a synthetic heptapeptide composed of two serine residues, one tryptophan, and four glycine units. Its sequence (Ser-Trp-Gly-Gly-Gly-Gly-Ser) suggests a flexible structure due to the high glycine content, which enhances solubility and conformational adaptability.
Properties
CAS No. |
648893-93-0 |
|---|---|
Molecular Formula |
C25H34N8O10 |
Molecular Weight |
606.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H34N8O10/c26-15(11-34)23(40)33-17(5-13-6-27-16-4-2-1-3-14(13)16)24(41)31-9-21(38)29-7-19(36)28-8-20(37)30-10-22(39)32-18(12-35)25(42)43/h1-4,6,15,17-18,27,34-35H,5,7-12,26H2,(H,28,36)(H,29,38)(H,30,37)(H,31,41)(H,32,39)(H,33,40)(H,42,43)/t15-,17-,18-/m0/s1 |
InChI Key |
FCZUABHCECLDNT-SZMVWBNQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The peptide backbone undergoes hydrolysis under acidic or alkaline conditions, cleaving amide bonds into smaller fragments. This reaction is fundamental to proteolytic degradation and structural analysis.
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, 6M, 110°C) | Free amino acids (serine, tryptophan, glycine) | Acid-catalyzed nucleophilic attack at carbonyl carbon |
| Alkaline (NaOH, 0.1M, 60°C) | Peptide fragments with carboxylate and amine termini | Base-mediated cleavage via deprotonation |
Hydrolysis rates vary with sequence: glycine-rich regions (e.g., glycylglycylglycylglycyl) exhibit higher susceptibility due to reduced steric hindrance .
Phosphorylation of Serine Residues
The hydroxyl groups of serine residues serve as phosphorylation sites, a post-translational modification critical for signaling and structural regulation.
| Phosphorylation Agent | Catalyst | Product |
|---|---|---|
| ATP (adenosine triphosphate) | Kinase enzymes | Phosphoserine derivatives |
| Synthetic phosphorylating reagents (e.g., POCl₃) | – | O-phosphorylated serine |
Phosphorylation alters the peptide’s charge and solubility, facilitating interactions with metal ions or proteins .
Tryptophan Indole Ring Oxidation
The indole ring in tryptophan undergoes oxidation, forming kynurenine derivatives under oxidative stress or enzymatic action:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| H₂O₂ (hydrogen peroxide) | pH 7.4, 37°C | N-formylkynurenine |
| Ozone (O₃) | Aqueous solution | Hydroxyindole derivatives |
This reaction is significant in neurodegenerative studies, as oxidized tryptophan metabolites are linked to protein aggregation .
Serine Hydroxymethyl Group Oxidation
Serine’s hydroxymethyl (–CH₂OH) group oxidizes to form glycine or carbonyl derivatives:
This reaction is reversible and integral to one-carbon metabolism .
Enzymatic and Receptor Interactions
The peptide modulates biological pathways through specific interactions:
-
NMDA Receptor Binding : D-serine (a metabolite of L-serine) acts as a co-agonist at NMDA receptors, enhancing glutamate signaling .
-
Caspase-3 Inhibition : Serine residues may competitively inhibit caspase-3 activation, reducing apoptosis .
| Target | Interaction Type | Biological Impact |
|---|---|---|
| NMDA receptor | Allosteric modulation | Neurotransmission regulation |
| Caspase-3 | Competitive inhibition | Reduced neuronal apoptosis |
Comparative Reactivity with Analogues
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| L-Seryl-L-serine | Dual hydroxyl groups | Higher phosphorylation efficiency |
| Glycyltryptophan | Indole + amide | Enhanced oxidative stability |
| L-Tryptophylglycine | Indole + glycine | Reduced hydrolysis rates |
The glycylglycylglycylglycyl motif in L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine increases conformational entropy, affecting reaction kinetics .
Scientific Research Applications
Neuroprotective Properties
L-serine has been recognized for its neuroprotective effects, making it a candidate for treating various neurological disorders. Studies indicate that L-serine supplementation can improve cognitive functions and reduce symptoms associated with conditions such as epilepsy, schizophrenia, and Alzheimer's Disease .
- Mechanism of Action : L-serine acts as a precursor for D-serine, which is crucial for activating NMDA receptors involved in synaptic plasticity and memory formation. This mechanism is particularly relevant in conditions characterized by glutamate receptor dysfunction .
Clinical Case Studies
Several clinical studies have demonstrated the efficacy of L-serine in treating specific neurological disorders:
- Serine Deficiency Disorders : Two case studies reported significant improvements in patients with congenital serine synthesis defects. Treatment with oral L-serine led to reduced seizures and improved spasticity, although cognitive development remained largely unaffected .
- GRIN Pathologies : A clinical trial involving patients with mutations in GRIN genes showed that L-serine supplementation improved motor and cognitive performance while reducing seizure frequency. The response varied based on the severity of the condition .
Treatment of Neurodegenerative Diseases
Research indicates that L-serine may play a role in mitigating the effects of neurodegenerative diseases by enhancing neuronal survival and function through its anti-inflammatory properties. It has been shown to reduce neuroinflammation by modulating microglial activation and cytokine release .
Dosage and Safety
The safety profile of L-serine appears favorable across various studies, with dosages ranging from 500 mg to 15 g per day showing no significant adverse effects in patients with conditions like Amyotrophic Lateral Sclerosis (ALS) and other neurodegenerative disorders .
Metabolic Functions
L-serine is integral to several metabolic pathways within the central nervous system (CNS), contributing to protein synthesis, nucleotide synthesis, and neurotransmitter production . Its role as a precursor for other critical biomolecules underlines its significance in metabolic research.
Experimental Studies
Experimental studies have utilized L-serine to explore its effects on neuronal development and function:
- Neurodevelopmental Studies : Research has highlighted the importance of L-serine in early brain development stages, suggesting that deficiencies can lead to severe neurological impairments .
- Inflammation Research : Studies have demonstrated that L-serine can reverse increases in brain lesion volume post-injury, indicating its potential as a therapeutic agent in traumatic brain injury scenarios .
Data Table: Summary of Clinical Findings
Mechanism of Action
The mechanism of action of L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, the tryptophan residue may interact with serotonin receptors, influencing neurotransmitter activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine with structurally related peptides from the evidence:
*Estimated based on structural analogy.
Key Observations :
- Glycine Content : The target compound’s four glycine residues likely enhance solubility and reduce steric hindrance compared to analogs with fewer glycines (e.g., ).
- Tryptophan Inclusion : Similar to and , the presence of tryptophan may confer fluorescence properties and hydrophobic interaction capabilities.
- Molecular Weight: The target’s higher molecular weight (~772 vs.
Toxicological Profiles
Available toxicity data for related peptides (Table 2):
Biological Activity
L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine is a complex peptide composed of multiple amino acids, including L-serine, L-tryptophan, and glycine. This unique composition suggests potential multifaceted biological activities, particularly in neurotransmission, neuroprotection, and metabolic processes. This article explores the biological activity of this compound, supported by relevant research findings and case studies.
1. Chemical Composition and Structure
The structure of this compound can be broken down into its constituent amino acids:
| Amino Acid | Role |
|---|---|
| L-Serine | Non-essential amino acid involved in protein synthesis and neurotransmission. Precursor for D-serine and glycine. |
| L-Tryptophan | Essential amino acid that serves as a precursor to serotonin, influencing mood regulation. |
| Glycine | Simplest amino acid, functioning as an inhibitory neurotransmitter. |
This peptide's unique sequence may influence its interactions within biological systems, particularly in neurological contexts.
2.1 Neurotransmission
L-serine is known to play a critical role in the central nervous system (CNS). It acts as an agonist for glycine receptors, which are important for inhibitory neurotransmission. Activation of these receptors can reduce neuronal excitability, potentially leading to neuroprotective effects during conditions like cerebral ischemia .
2.2 Neuroprotection
Research indicates that L-serine may offer neuroprotective benefits in various neurological disorders:
- Cerebral Ischemia : L-serine has been shown to activate glycine receptors, promoting neuron survival during ischemic events .
- Neurodegenerative Diseases : Studies have suggested that supplementation with L-serine can mitigate neurotoxicity associated with conditions such as Alzheimer's disease by reducing amyloid-beta production .
2.3 Clinical Applications
Several clinical studies have highlighted the therapeutic potential of L-serine:
- Serine Deficiency Disorders : In cases where patients exhibited low serine levels due to genetic defects, treatment with oral L-serine led to significant reductions in seizures and improvements in spasticity . However, it did not substantially improve neurocognitive development.
- Hereditary Sensory Autonomic Neuropathy (HSAN1) : A randomized controlled trial demonstrated that high-dose oral L-serine supplementation significantly slowed disease progression in HSAN1 patients . The treatment resulted in measurable improvements in neuropathy scores and reduced levels of harmful sphingolipids.
- GRINpathies : A recent trial showed that L-serine improved neurological symptoms in children with GRINpathies, enhancing glutamate receptor function and reducing seizure frequency .
The mechanisms through which L-serine exerts its effects include:
- Glycine Receptor Activation : By activating glycine receptors, L-serine can hyperpolarize neuron membranes, reducing excitability and promoting neuroprotection .
- PPAR-γ Upregulation : L-serine has been linked to the upregulation of PPAR-γ, which plays a role in macrophage polarization and anti-inflammatory responses .
4.1 Case Study: Serine Deficiency Disorders
A study reported on two patients with serine synthesis defects treated with L-serine:
- Patient 1 : Experienced a significant reduction in seizures after one week.
- Patient 2 : Showed improvement in spasticity but no substantial change in head circumference or cognitive development .
4.2 Clinical Trial on HSAN1
In a trial involving 18 participants with HSAN1:
- The L-serine group showed a decrease in Charcot-Marie-Tooth Neuropathy Score compared to placebo.
- Adverse effects were minimal, indicating safety alongside efficacy .
5.
This compound exhibits promising biological activities primarily through its constituent amino acids' roles in neurotransmission and neuroprotection. Clinical evidence supports its therapeutic potential for various neurological disorders, particularly those associated with serine deficiencies or receptor dysfunctions.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine, and what factors influence reaction efficiency?
- Answer : Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this peptide. Key steps include:
-
Coupling reactions : Activation of amino acids (e.g., using HBTU or HATU) and sequential addition to the resin-bound chain .
-
Protection/deprotection : Use of Fmoc/t-Bu groups to prevent side reactions. Trifluoroacetic acid (TFA) is typically used for cleavage and deprotection .
-
Purification : Reverse-phase HPLC with C18 columns to isolate the target peptide from impurities .
-
Yield optimization : Factors include reaction temperature (20–25°C ideal), coupling reagent efficiency, and resin loading capacity. Low yields may arise from steric hindrance due to the repetitive glycine residues .
Data Table 1 : Common Synthesis Parameters
Parameter Optimal Range Impact on Yield Coupling Reagent HATU/HBTU High efficiency Temperature 20–25°C Minimizes racemization Resin Loading 0.3–0.6 mmol/g Reduces steric crowding Cleavage Time 2–4 hours (TFA) Complete deprotection
Q. How is the purity and structural integrity of this peptide validated in experimental settings?
- Answer : Analytical techniques include:
- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., calculated vs. observed m/z) .
- Nuclear Magnetic Resonance (NMR) : 2D NMR (e.g., COSY, HSQC) to resolve backbone connectivity and verify glycine repeats .
- HPLC purity assessment : Retention time consistency and peak integration (>95% purity required for biological assays) .
- Circular Dichroism (CD) : Optional for secondary structure analysis in solution .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the peptide’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer : Functional studies require:
- Surface plasmon resonance (SPR) : Real-time kinetics (e.g., binding affinity (KD) determination) .
- Fluorescence polarization assays : Competitive binding studies using labeled ligands .
- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes, particularly for the tryptophan residue’s indole ring .
- Mutagenesis studies : Replace key residues (e.g., serine or tryptophan) to assess functional contributions .
Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?
- Answer : Contradictions may arise from:
-
Assay variability : Standardize protocols (e.g., cell line selection, incubation time) .
-
Batch-to-batch variability : Validate peptide purity and stability (e.g., lyophilization-induced aggregation) .
-
Meta-analysis : Compare data across studies using statistical tools (e.g., PRISMA guidelines) to identify confounding variables .
-
Orthogonal assays : Confirm activity via multiple methods (e.g., SPR + cellular viability assays) .
Data Table 2 : Common Sources of Data Contradiction
Source Mitigation Strategy Purity variability HPLC-MS validation for each batch Cell line differences Use isogenic cell models Solvent effects Control DMSO concentration (<0.1%)
Q. What methodological considerations are critical for studying the peptide’s stability under physiological conditions?
- Answer : Key steps include:
- Degradation assays : Incubate in simulated physiological buffers (pH 7.4, 37°C) and monitor via HPLC over 24–72 hours .
- Protease susceptibility : Test resistance to trypsin/chymotrypsin, common in serum .
- Stabilization strategies : PEGylation or D-amino acid substitution (e.g., D-serine) to enhance half-life .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
